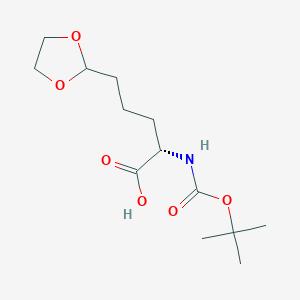

Boc-L-allysine ethylene acetal

Description

Contextual Significance of α-Amino Acid Derivatives in Organic Synthesis

Alpha-amino acid derivatives are fundamental building blocks in organic synthesis, extending far beyond their primary role as constituents of proteins. acs.org Their importance stems from their inherent chirality and bifunctional nature (possessing both an amino and a carboxyl group), making them ideal starting points for creating a vast array of complex, optically pure molecules. nih.gov Researchers utilize these chiral synthons to construct non-proteinogenic amino acids, peptides with modified structures, and various bioactive compounds, including pharmaceutical intermediates and natural products. nih.govresearchgate.netnih.gov The ability to use these readily available chiral molecules allows for the controlled synthesis of specific enantiomers, which is crucial in drug development where different enantiomers can have vastly different biological activities. nih.govresearchgate.net The development of methods to create derivatives, such as those with aryl-keto groups or carbon-phosphorus bonds, has further expanded their utility, enabling reactions like Friedel-Crafts acylation and Wittig-type reactions to build even more complex structures. nih.govarkat-usa.org

Role of Boc-L-allysine Ethylene (B1197577) Acetal (B89532) as a Chiral Synthon in Advanced Synthesis

Boc-L-allysine ethylene acetal serves as a highly effective chiral synthon, primarily valued for its role in introducing a protected, six-carbon amino acid backbone with a latent aldehyde functionality. The "Boc" group provides a stable, yet easily removable, protection for the α-amino group, compatible with many standard reaction conditions, particularly in peptide synthesis. peptide.com The ethylene acetal on the side chain masks a reactive aldehyde. This protection strategy is crucial, as the unprotected aldehyde could undergo unwanted reactions during multi-step syntheses.

The true synthetic power of this molecule is realized upon deprotection. The acetal can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) and water, to reveal the highly reactive aldehyde. iris-biotech.de This newly liberated aldehyde can then participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as:

Reductive amination: To form new amine-containing side chains.

Wittig reactions: To create unsaturated bonds.

Aldol (B89426) reactions: To form β-hydroxy carbonyl structures.

Cross-linking: The aldehyde is crucial in forming cross-links in synthetic peptides, mimicking the natural process in collagen where allysine (B42369) residues provide tensile strength. iris-biotech.de

A significant application of its precursor, L-allysine ethylene acetal, has been in the large-scale synthesis of intermediates for cardiovascular drugs like Omapatrilat (Vanlev). researchgate.netmdpi.comresearchgate.net In these syntheses, the acetal-protected amino acid is a key building block, with its chirality ensuring the correct stereochemistry in the final active pharmaceutical ingredient.

| Property | Value |

| Chemical Formula | C₁₃H₂₃NO₆ |

| Molecular Weight | 289.33 g/mol |

| Appearance | White to off-white powder or crystals |

| Protection Groups | Boc (N-terminus), Ethylene Acetal (side chain) |

| CAS Number | 1234692-79-5 |

Note: The table above provides general properties. Specific values may vary between suppliers.

Overview of Key Research Trajectories for this compound

Research involving this compound and its parent compound, L-allysine ethylene acetal, has largely been driven by its utility in pharmaceutical and peptide chemistry. Key research trajectories include:

Biocatalytic Synthesis: A major focus has been the development of efficient, environmentally friendly methods for producing the chiral amino acid. Research has demonstrated the successful large-scale synthesis of L-allysine ethylene acetal from its corresponding keto acid via reductive amination. nih.gov This process utilizes enzymes like phenylalanine dehydrogenase (PDH) from organisms such as Thermoactinomyces intermedius, often in combination with a cofactor regeneration system. researchgate.netmdpi.comnih.gov This biocatalytic approach provides high yields (over 90%) and excellent enantiomeric excess (>98%), making it a viable industrial process. mdpi.comresearchgate.net

Peptide Modification and Stapling: The ability to deprotect the side chain to an aldehyde makes this synthon a target for creating modified and constrained peptides. The aldehyde can react with other side chains, such as lysine (B10760008) or cysteine, to form intramolecular cross-links or "staples." iris-biotech.de These stapled peptides often have enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.

Synthesis of Natural Product Analogs and Pharmaceutical Intermediates: The compound remains a critical intermediate in the synthesis of complex molecules. Its use as a building block for the antihypertensive drug Omapatrilat is a well-documented example. researchgate.netresearchgate.net Researchers continue to explore its use in creating analogs of natural products and other bioactive molecules where a chiral amino-aldehyde component is required. For instance, the conversion of allysine ethylene acetal into 1-piperideine-6-carboxylic acid, a key intermediate for certain β-lactam antibiotics, highlights its versatility. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(15)16)5-4-6-10-18-7-8-19-10/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTJAOCCHPCKAT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1OCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC1OCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for Boc L Allysine Ethylene Acetal

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules. The enantioselective synthesis of (S)-allysine ethylene (B1197577) acetal (B89532) is a prime example of the successful application of enzyme-catalyzed reactions on an industrial scale. The primary method employed is the reductive amination of a prochiral keto acid precursor, 2-oxo-5-(1,3-dioxolan-2-yl)pentanoic acid. mdpi.comcapes.gov.br This approach leverages the high stereoselectivity of amino acid dehydrogenases to produce the desired L-enantiomer with exceptional purity. researchgate.net

Phenylalanine Dehydrogenase (PDH)-Mediated Reductive Amination

The central biocatalytic reaction for producing (S)-allysine ethylene acetal is the reductive amination of its corresponding α-keto acid. researchgate.netnih.gov This reaction is catalyzed by Phenylalanine Dehydrogenase (PDH), which facilitates the conversion in the presence of ammonia (B1221849) and the cofactor NADH (Nicotinamide Adenine (B156593) Dinucleotide, reduced form). mdpi.comcapes.gov.br The enzyme demonstrates high specificity and efficiency, making it the preferred biocatalyst for this transformation. researchgate.netnih.gov

The most effective enzyme identified for this synthesis is the Phenylalanine Dehydrogenase (PDH) sourced from the bacterium Thermoactinomyces intermedius ATCC 33205. capes.gov.brresearchgate.netnih.gov While initial processes used heat-dried cells of the native T. intermedius, this approach proved difficult to scale up for industrial production. researchgate.netnih.gov

To overcome this limitation, genetic engineering strategies were employed. The gene encoding for the T. intermedius PDH was successfully cloned and overexpressed in recombinant host organisms, which are better suited for large-scale fermentation. mdpi.comresearchgate.net The primary hosts used for this purpose include:

Recombinant Escherichia coli : E. coli was engineered to express the T. intermedius PDH gene, serving as a reliable and scalable source of the enzyme. mdpi.comresearchgate.netnih.gov Processes using heat-dried recombinant E. coli cells became a second-generation manufacturing strategy. researchgate.netnih.gov

Recombinant Pichia pastoris : This yeast species was also used as an expression host for the PDH enzyme. mdpi.comresearchgate.net A significant advantage of using P. pastoris is its ability to facilitate a more streamlined whole-cell biotransformation process. researchgate.netunipd.it

The PDH-catalyzed reductive amination is dependent on the cofactor NADH, which is oxidized to NAD+ during the reaction. mdpi.comresearchgate.net Due to the high cost of NADH, its stoichiometric use is not economically viable for large-scale synthesis. Therefore, an efficient cofactor regeneration system is essential to recycle the NAD+ back to NADH in situ. mdpi.comresearchgate.net

The most common and effective method employed is an enzyme-coupled system using Formate (B1220265) Dehydrogenase (FDH). mdpi.comresearchgate.net

FDH-Mediated Regeneration : FDH catalyzes the oxidation of formate to carbon dioxide. mdpi.comresearchgate.net This reaction is coupled with the reduction of NAD+ to NADH, thus replenishing the supply of the required cofactor for the main PDH reaction. mdpi.com This system makes it necessary to use only a catalytic amount of the expensive NAD+. researchgate.net

Enzyme Sources for FDH : The FDH enzyme was sourced from organisms such as Candida boidinii or is endogenously present in methanol-grown Pichia pastoris. researchgate.netnih.govunipd.it

To simplify the process and reduce costs associated with enzyme purification, whole-cell biotransformation strategies have been developed. These methods utilize the entire microorganism as a self-contained biocatalyst.

Initial scaled-up processes used a two-cell system, combining heat-dried recombinant E. coli (as the source of PDH) with heat-dried Candida boidinii (as the source of FDH). researchgate.netnih.gov This approach successfully produced kilograms of the target compound. mdpi.comresearchgate.net

A more advanced, third-generation process was developed using a single whole-cell catalyst. researchgate.netunipd.it

Recombinant Pichia pastoris : Methanol-grown P. pastoris cells were engineered to express the PDH from T. intermedius. researchgate.netunipd.it These cells also contain a naturally high level of endogenous FDH, creating a single, highly efficient whole-cell biocatalyst that contains both the primary synthesis enzyme and the cofactor regeneration system. mdpi.comunipd.itlibretexts.org This streamlined strategy proved highly effective for large-scale production, yielding (S)-allysine ethylene acetal with high conversion and excellent enantiomeric purity. unipd.it

Table 1: Evolution of Biotransformation Strategies for (S)-Allysine Ethylene Acetal Synthesis This table summarizes the different process generations, the microbial sources for the key enzymes, and the reported results.

| Process Generation | PDH Source | FDH Source | Host System(s) | Molar Yield | Enantiomeric Excess (e.e.) | Citation(s) |

| First Generation | Thermoactinomyces intermedius (native) | Candida boidinii | Two-cell system | ~84% | >98% | sci-hub.ru |

| Second Generation | Recombinant E. coli (expressing T. intermedius PDH) | Candida boidinii | Two-cell system | ~91% | >98% | mdpi.comresearchgate.netnih.gov |

| Third Generation | Recombinant P. pastoris (expressing T. intermedius PDH) | Pichia pastoris (endogenous) | Single-cell system | ~97% | >98% | unipd.itresearchgate.net |

Comparative Analysis of Amino Acid Dehydrogenases in Allysine (B42369) Ethylene Acetal Synthesis

To ensure the selection of the most effective biocatalyst, the PDH from Thermoactinomyces intermedius was compared against other amino acid dehydrogenases for its ability to synthesize (S)-allysine ethylene acetal from its keto acid precursor. researchgate.netnih.gov

The enzymes screened included:

Glutamate Dehydrogenase

Alanine Dehydrogenase

Leucine (B10760876) Dehydrogenase

Phenylalanine Dehydrogenase from Sporosarcina species

While these other dehydrogenases did catalyze the desired reaction to some extent, they were all found to be less effective than the PDH from T. intermedius. capes.gov.brresearchgate.netnih.gov The comparative analysis confirmed that T. intermedius PDH exhibited superior activity and was the optimal choice for this specific biotransformation. researchgate.netnih.gov

Stereochemical Control and Enantiomeric Excess in Biocatalytic Pathways

A critical advantage of the biocatalytic route is the exceptional stereochemical control exerted by the Phenylalanine Dehydrogenase. The enzyme is exquisitely enantioselective, leading almost exclusively to the formation of the desired (S)-enantiomer of allysine ethylene acetal. researchgate.net

Chemoenzymatic Syntheses Involving Boc-L-allysine Ethylene Acetal Precursors

Chemoenzymatic methods offer a powerful and environmentally friendly approach to the synthesis of chiral amino acids like L-allysine ethylene acetal. These methods leverage the high selectivity of enzymes for specific transformations, often under mild reaction conditions.

A notable chemoenzymatic strategy involves the reductive amination of a keto acid precursor, 2-keto-5-(1,3-dioxolan-2-yl)-pentanoic acid, to produce (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, also known as allysine ethylene acetal. nih.govresearchgate.netcapes.gov.brsci-hub.ru This reaction is catalyzed by phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius. nih.govresearchgate.netcapes.gov.br The process requires ammonia and a nicotinamide (B372718) cofactor, NADH. To regenerate the NADH consumed in the reaction, a coupled enzymatic system is employed, utilizing formate dehydrogenase (FDH) to oxidize formate to carbon dioxide. researchgate.netcapes.gov.brsci-hub.ru

While PDH from T. intermedius proved to be the most effective, other amino acid dehydrogenases, such as those from Sporosarcina species, as well as glutamate, alanine, and leucine dehydrogenases, have also been shown to catalyze the reaction, albeit with lower efficiency. nih.govresearchgate.netcapes.gov.br The use of enzymes in the synthesis of amino acid derivatives is a growing field, with ongoing research into new enzymes and processes for creating both natural and unnatural amino acids. acs.orgrsc.orgmdpi.comresearchgate.net

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions, particularly asymmetric hydroformylation, provide a direct and atom-economical pathway to chiral aldehydes, which are valuable precursors for amino acids like allysine.

Hydroformylation for Allysine Ethylene Acetal Intermediates (e.g., Rh-BIPHEPHOS Catalysis)

Hydroformylation, or the "oxo-reaction," involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. tue.nl Rhodium complexes are highly effective catalysts for this transformation. For the synthesis of allysine-like structures, a key strategy is the hydroformylation of a terminal olefin. nih.gov

The use of bulky phosphite (B83602) ligands, such as BIPHEPHOS, with rhodium catalysts is particularly noteworthy. nih.govnih.govmpg.deresearchgate.net The Rh-BIPHEPHOS system is known for its high activity and exceptional linear selectivity in the hydroformylation of terminal alkenes, which is crucial for producing the desired straight-chain aldehyde intermediate. nih.govresearchgate.net This catalytic system operates under mild conditions and has been successfully applied in tandem reactions, where the initially formed aldehyde undergoes further in-situ transformations. nih.govosti.gov For instance, a tandem hydroformylation-intramolecular aminal formation has been used to synthesize conformationally restricted dipeptide surrogates. osti.gov

Design and Application of Chiral Ligands for Asymmetric Hydroformylation

A major challenge in hydroformylation is controlling enantioselectivity to produce a single desired stereoisomer. tue.nlnih.govrsc.org This is achieved through the use of chiral ligands that coordinate to the metal center and create a chiral environment, influencing the approach of the substrate.

A wide variety of chiral phosphine (B1218219) and phosphite ligands have been developed for asymmetric hydroformylation. nih.govtandfonline.com These include bisphosphines like Ph-BPE and hybrid phosphine-phosphoramidite ligands such as Yanphos. rsc.orgrsc.org The design of these ligands is critical, as their steric and electronic properties directly impact the regio- and enantioselectivity of the reaction. rsc.orgresearcher.life

For example, rhodium-catalyzed asymmetric hydroformylation has been successfully used to create chiral α-quaternary amino acid derivatives with high chemo-, regio-, and enantioselectivity in a single step. rsc.orgrsc.org Computational studies, such as DFT analysis, are often employed to understand the substrate-catalyst interactions and rationalize the observed stereochemical outcomes, aiding in the design of more effective chiral ligands. rsc.orgresearcher.life While rhodium catalysts are prevalent, research has also explored other metals like copper for enantioselective hydroformylation, offering potentially more sustainable alternatives. chemistryviews.orgnih.gov

Chemical Synthesis Approaches to Allysine Ethylene Acetal and its Precursors

Traditional chemical synthesis remains a fundamental approach for obtaining allysine derivatives, offering versatility in precursor design and protecting group strategies.

Derivatization from Keto Acid Acetals

A key chemical strategy for synthesizing allysine ethylene acetal starts from its corresponding keto acid precursor, lithium-5-(1,3-dioxolan-2-yl)-2-oxo-pentanoate. sci-hub.ru This keto acid can be prepared through a multi-step sequence. One reported synthesis begins with the conversion of tetrahydrofuran (B95107) to 4-bromobutanol, followed by oxidation to 4-bromobutanal. The aldehyde is then protected as an ethylene glycol acetal. The resulting bromo-acetal is subsequently converted to the final keto acid. sci-hub.ru This keto acid acetal is the direct substrate for the chemoenzymatic reductive amination described previously. nih.govresearchgate.netcapes.gov.brsci-hub.ru An earlier chemical synthesis of racemic allysine ethylene acetal was achieved in an 8-step process starting from 3,4-dihydro-2H-pyran. sci-hub.runih.gov

Protective Group Strategies for the Amine and Acetal Moieties

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. wikipedia.org In the synthesis of this compound, two key functionalities require protection: the α-amino group and the side-chain aldehyde.

Amine Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in amino acid and peptide synthesis. wikipedia.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orghighfine.com The Boc group is valued for its stability under a variety of conditions, including basic and nucleophilic environments, but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent. wikipedia.orghighfine.com This orthogonality allows for selective deprotection without affecting other sensitive parts of the molecule. organic-chemistry.orgnumberanalytics.comsigmaaldrich.com

Acetal Protection: The aldehyde group in the allysine side chain is highly reactive and must be protected. The ethylene acetal is an excellent choice for this purpose. wikipedia.org Acetals are stable in neutral to strongly basic conditions, which is crucial when using reagents like organometallics or hydrides that would otherwise react with the aldehyde. wikipedia.orglibretexts.org The ethylene acetal is formed by reacting the aldehyde with ethylene glycol under acidic catalysis. pearson.comacs.org Deprotection is typically achieved by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the aldehyde. wikipedia.orglibretexts.org The choice of protecting groups is a strategic decision in synthesis design, aiming to balance stability during reactions with ease of removal under specific, non-interfering conditions. numberanalytics.comcore.ac.uk

Application of Boc L Allysine Ethylene Acetal As a Chiral Building Block in Complex Molecule Synthesis

Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutical agents often requires chiral intermediates to ensure the desired therapeutic effect and minimize off-target activities. Boc-L-allysine ethylene (B1197577) acetal (B89532) has proven to be a valuable starting material for the production of key intermediates for several classes of drugs.

Boc-L-allysine ethylene acetal is a key chiral synthon for the synthesis of vasopeptidase inhibitors like Omapatrilat (also known as Vanlev) and Ilepratil, which function by inhibiting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). scribd.comscribd.comscribd.com The synthesis of these antihypertensive drugs relies on the stereopure nature of the allysine (B42369) derivative. scribd.comresearchgate.net

An efficient method for producing (S)-allysine ethylene acetal involves the enzymatic reductive amination of the corresponding keto acid, 2-oxo-5-(1,3-dioxolan-2-yl)-pentanoic acid. researchgate.netmdpi.comdokumen.pub This biocatalytic approach utilizes phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius, often in combination with a cofactor regeneration system like formate (B1220265) dehydrogenase (FDH). scribd.comresearchgate.netmdpi.com This enzymatic process has been successfully scaled up to produce kilogram quantities of the chiral intermediate with high yields (over 94%) and excellent enantiomeric excess (over 98%). researchgate.net The resulting (S)-allysine ethylene acetal is then chemically converted into the final drug substance. mdpi.comresearchgate.net

Another synthetic route involves the hydroformylation of crotonaldehyde (B89634) ethylene acetal, followed by a series of chemical transformations to yield (S)-allysine ethylene acetal. scribd.com This highlights the versatility of synthetic strategies available to access this crucial intermediate.

Table 1: Enzymatic Synthesis of (S)-Allysine Ethylene Acetal

| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Phenylalanine Dehydrogenase (PDH) from T. intermedius & Formate Dehydrogenase (FDH) | 2-Oxo-5-(1,3-dioxolan-2-yl)-pentanoic acid | (S)-Allysine ethylene acetal | >94% | >98% | researchgate.net |

| Phenylalanine Dehydrogenase (PDH) from T. intermedius expressed in P. pastoris | 2-Oxo-5-(1,3-dioxolan-2-yl)-pentanoic acid | (S)-Allysine ethylene acetal | 91 M% (average) | >98% | researchgate.netmdpi.com |

This compound serves as a precursor to 1-piperideine-6-carboxylic acid, a key intermediate in the biosynthesis of β-lactam antibiotics through the α-aminoadipic acid pathway. nih.gov The chemical synthesis of allysine ethylene acetal and its subsequent in situ conversion to 1-piperideine-6-carboxylic acid provides a vital link to understanding and potentially manipulating the biosynthetic machinery of these important antibacterial agents. nih.gov This conversion underscores the role of allysine derivatives in constructing the core structures of bioactive natural products.

Construction of Nitrogen-Containing Heterocyclic Systems

The structural framework of this compound is ideally suited for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in natural products and pharmaceuticals.

The piperidine (B6355638) ring is a common motif in many biologically active compounds. This compound provides a chiral starting point for the diastereoselective synthesis of substituted piperidines and their oxidized counterparts, pipecolic acid derivatives. For example, it has been utilized in the synthesis of Cbz-protected hydroxypiperidines. bldpharm.com The synthesis of new chiral, highly functionalized zwitterionic bicyclic lactams has been achieved, which serve as scaffolds for the stereocontrolled synthesis of cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative. rsc.org

While direct synthesis of tropane (B1204802) and granatanine scaffolds from this compound is not explicitly detailed in the provided context, its application in constructing related bicyclic nitrogen heterocycles suggests its potential as a precursor for these alkaloid frameworks. The ability to generate N-acyliminium ions from allysine derivatives is a key strategy in the synthesis of such bridged bicyclic systems.

The quinolizidine (B1214090) alkaloid family, which includes compounds like (+)-epiquinamide, has been a target for total synthesis. This compound has been successfully employed as a starting material in the stereoselective total synthesis of (+)-epiquinamide. researchgate.net A key step in this synthesis involves a highly diastereoselective N-acyliminium ion allylation, which sets the stereochemistry of the bicyclic core. researchgate.net This is followed by a ring-closing metathesis reaction to construct the quinolizidine skeleton. researchgate.net This approach demonstrates the power of using this compound to control stereochemistry in the synthesis of complex natural products. iiserpune.ac.in

Generation of Pyrroline Derivatives

The structural framework of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. Research has indicated its utility in preparing pyrrolidine (B122466) derivatives. iiserpune.ac.inwiley-vch.de For instance, after a series of transformations, L-allysine ethylene acetal can be converted into functionalized pyrrolidine structures. iiserpune.ac.in The synthesis of complex alkaloids often involves the formation of heterocyclic rings, and this compound serves as a key starting material for such constructions.

Integration into Peptide and Pseudopeptide Chemistry

The unique structure of this compound, particularly its protected aldehyde side chain, allows for its seamless integration into peptide synthesis, enabling the creation of peptides with novel functionalities and structures.

A primary application of this compound in peptide science is as a vehicle for introducing a latent aldehyde group onto a peptide side chain. pdeonline.org The ethylene acetal serves as a robust protecting group for the highly reactive aldehyde. acs.org This protection is stable throughout the peptide chain elongation process. Upon completion of the peptide synthesis, the acetal can be cleaved under standard acidic conditions, such as with trifluoroacetic acid (TFA) and water, to unmask the aldehyde. mdpi.com This liberated aldehyde is then available for a variety of subsequent chemical modifications.

The general strategy involves two main approaches for creating peptide aldehydes: introducing the aldehyde function onto a pre-existing peptide or using a conveniently protected amino aldehyde as a starting material for peptide elongation. pdeonline.org this compound falls into the latter category, providing a masked aldehyde that is revealed at the end of the synthesis. pdeonline.org

For use in Solid-Phase Peptide Synthesis (SPPS), the α-amino group is typically protected with the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group. The resulting Fmoc-L-allysine ethylene acetal is a versatile building block fully compatible with the widely used Fmoc/tert-butyl (tBu) SPPS strategy. mdpi.comresearchgate.net

The key to this compatibility lies in the orthogonal protecting group scheme. The Fmoc group is labile to basic conditions (typically piperidine), allowing for its removal at each step of peptide elongation. wiley-vch.deresearchgate.net Conversely, the ethylene acetal protecting the side-chain aldehyde, along with other side-chain protecting groups like tBu, is stable to these basic conditions. wiley-vch.demdpi.com The acetal is removed concurrently with the tBu groups and cleavage of the peptide from the resin during the final step, which uses a strong acid like high-purity trifluoroacetic acid (TFA). wiley-vch.demdpi.com

Table 1: Compatibility of Protected L-Allysine Ethylene Acetal in SPPS

| Protecting Group | Synthesis Step | Reagent | Stability of Acetal | Citation |

| Fmoc (α-amino) | N-terminal deprotection | Piperidine | Stable | wiley-vch.demdpi.com |

| Acetal (side chain) | Final cleavage and deprotection | Trifluoroacetic Acid (TFA) | Cleaved | mdpi.com |

Once the aldehyde functionality is deprotected on the peptide chain, its high reactivity can be harnessed to create complex peptide architectures. The aldehyde can readily react with nucleophilic functionalities present elsewhere in the peptide, such as the ε-amino group of a lysine (B10760008) residue, the thiol group of cysteine, or a hydroxyl group of serine. acs.orgmdpi.com This intramolecular reaction leads to the formation of stable, cyclized peptide analogues. acs.org Such cyclization can confer greater conformational rigidity and resistance to enzymatic degradation compared to linear peptides. digitallibrary.co.in

Furthermore, the aldehyde can participate in intermolecular reactions, forming covalent cross-links between two separate peptide chains. dokumen.pub For example, an N-terminal allysine residue can react with amines to form cyclic structures like 1-piperidiene-6-carboxyl peptides. mdpi.com This capacity for self-condensation and cross-linking is a powerful tool for generating diverse peptide libraries and modifying protein structures. acs.orgdokumen.pub

This compound is a valuable chiral starting material for the synthesis of a wide array of non-proteinogenic amino acids and their derivatives, which are key components of many pharmaceutically active compounds. researchgate.netunipd.it

A notable example is its use in an alternative synthetic route for Omapatrilat (also known as Vanlev), an antihypertensive drug. unipd.it The synthesis involves the enzymatic reductive amination of the corresponding keto-acid acetal to produce (S)-allysine ethylene acetal with high enantiomeric excess (>98% ee). researchgate.net This biocatalytic step often employs a phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius. This enzymatic approach avoids a difficult oxidation step that was part of the original synthetic route.

Another significant application is in the total synthesis of the novel quinolizidine alkaloid, (+)-epiquinamide. The synthesis commences from L-allysine ethylene acetal, highlighting its role as a foundational chiral building block for complex natural product synthesis. mdpi.com

Table 2: Application of L-Allysine Ethylene Acetal in Complex Syntheses

| Target Molecule | Key Intermediate | Synthetic Strategy | Key Features | Citations |

| Omapatrilat (Vanlev) | (S)-allysine ethylene acetal | Enzymatic reductive amination | High yield (91 M%) and enantioselectivity (>98% ee) using Phenylalanine Dehydrogenase (PDH). | researchgate.net |

| (+)-Epiquinamide | L-allysine ethylene acetal | N-acyliminium ion allylation, Ring-closing metathesis | Highly diastereoselective construction of the bicyclic skeleton. | mdpi.com |

Advanced Organic Transformations Utilizing the Acetal Moiety and Amino Group

The synthesis of complex molecules from this compound often involves sophisticated organic transformations that take advantage of its unique functionalities. In the synthesis of (+)-epiquinamide, key steps include a highly diastereoselective N-acyliminium ion allylation and a subsequent ring-closing metathesis reaction to construct the core bicyclic skeleton. mdpi.com

The enzymatic synthesis of the acetal itself is an advanced transformation, utilizing whole-cell catalysts containing enzymes like phenylalanine dehydrogenase in combination with a cofactor regeneration system, such as formate dehydrogenase (FDH). researchgate.net This biocatalytic reductive amination process can be scaled up to produce kilogram quantities of the chiral intermediate with high conversion rates and excellent enantioselectivity. researchgate.netresearchgate.net These examples underscore the role of this compound not just as a simple amino acid derivative, but as a sophisticated substrate for advanced, stereoselective chemical and enzymatic reactions.

N-Acyliminium Ion Chemistry and Cyclizations

N-acyliminium ions are highly reactive intermediates that readily undergo cyclization reactions to form a variety of heterocyclic structures. This compound serves as an excellent precursor for the generation of these ions. The process typically involves the formation of an N,O-acetal from the protected amino acid, which is then activated by a Lewis acid to generate the N-acyliminium ion. This reactive species can then be trapped by an intramolecular or intermolecular nucleophile.

A notable application of this chemistry is in the synthesis of piperidine derivatives. For instance, the N,O-acetal derived from this compound can be treated with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in the presence of a nucleophile such as allyltrimethylsilane. This results in a highly diastereoselective addition to the N-acyliminium ion intermediate, affording a substituted piperidine product. iiserpune.ac.in This strategy has been a key step in the total synthesis of natural products like (+)-epiquinamide. iiserpune.ac.inresearchgate.netresearchgate.net The stereochemical outcome of these reactions is often controlled by the chiral center of the starting amino acid, making it a powerful tool for asymmetric synthesis.

Furthermore, the cyclization of an acetal derived from L-allysine ethylene acetal can lead to the formation of an enamine, which can be further converted to an N,O-acetal. ru.nl Subsequent Lewis acid activation generates an N-acyliminium ion that can react with various nucleophiles, demonstrating the utility of this compound in constructing complex heterocyclic systems. ru.nl

Ring-Closing Metathesis Strategies

The terminal alkene in this compound is a key functional group for participating in ring-closing metathesis (RCM) reactions. RCM is a powerful and widely used method for the synthesis of cyclic compounds, particularly nitrogen-containing heterocycles. This strategy involves the use of a ruthenium-based catalyst, such as Grubbs' catalyst, to facilitate the formation of a new double bond within a molecule, leading to ring closure.

In the context of this compound, the synthesis of bicyclic frameworks is a prominent application. For example, after modification of the amino group to introduce a second terminal alkene, the resulting diene can undergo RCM to construct quinolizidine or indolizidine skeletons. iiserpune.ac.inresearchgate.net This approach has been successfully employed in the total synthesis of (+)-epiquinamide, where an RCM reaction was used to form the bicyclic core of the molecule. iiserpune.ac.inresearchgate.netresearchgate.net The efficiency and functional group tolerance of RCM make it a highly attractive method for the late-stage construction of complex ring systems from precursors derived from this compound.

Reactivity Studies with Various Nucleophiles and Electrophiles

The chemical reactivity of this compound is dictated by its three main functional groups: the Boc-protected amine, the ethylene acetal-protected aldehyde, and the terminal alkene. Each of these sites can react with a specific class of reagents.

The protected aldehyde, after deprotection, is a reactive electrophile that can undergo reactions with various nucleophiles. The acetal protecting group is stable under many reaction conditions but can be removed under acidic conditions to liberate the aldehyde. This aldehyde can then participate in reactions such as additions of organometallic reagents or Wittig-type reactions.

The Boc-protected amine is relatively unreactive but can be deprotected under acidic conditions to reveal the primary amine. This amine can then act as a nucleophile, reacting with a wide range of electrophiles such as acyl chlorides, alkyl halides, and aldehydes (via reductive amination).

The terminal alkene is susceptible to a variety of electrophilic additions and can also participate in metal-catalyzed reactions. For example, it can undergo hydroboration-oxidation to yield an alcohol, or it can be involved in Heck reactions or other cross-coupling processes.

The following interactive table summarizes some of the key reactivity patterns of this compound's functional groups with different types of reagents.

| Functional Group | Reagent Type | Example Reagent | Resulting Transformation |

| Terminal Alkene | Electrophile | HBr | Halogenation |

| Radical Initiator | AIBN, HSnBu₃ | Reduction | |

| Metathesis Catalyst | Grubbs' Catalyst | Ring-Closing Metathesis iiserpune.ac.inresearchgate.net | |

| Acetal | Acid | Aqueous Acid | Deprotection to Aldehyde sigmaaldrich.com |

| Boc-Amine | Acid | Trifluoroacetic Acid (TFA) | Deprotection to Primary Amine iiserpune.ac.in |

| Deprotected Amine | Electrophile | Acyl Chloride | Amide Formation iiserpune.ac.in |

| Deprotected Aldehyde | Nucleophile | Organometallic Reagent | Alcohol Formation |

This diverse reactivity makes this compound a versatile building block, enabling the synthesis of a wide array of complex and stereochemically defined molecules.

Mechanistic Investigations and Reaction Pathways Involving Boc L Allysine Ethylene Acetal

Elucidation of Enzymatic Reaction Mechanisms in its Synthesis (e.g., PDH, FDH)

The primary route for the industrial synthesis of L-allysine ethylene (B1197577) acetal (B89532), the precursor to the Boc-protected form, is a highly efficient enzymatic reductive amination. nih.govresearchgate.net This biotransformation converts the corresponding α-keto acid, 2-oxo-5-(1,3-dioxolan-2-yl)-pentanoic acid, into the desired L-amino acid. sci-hub.ruthieme-connect.de The reaction mechanism involves a coordinated enzymatic cascade, primarily utilizing Phenylalanine Dehydrogenase (PDH) and Formate (B1220265) Dehydrogenase (FDH). sci-hub.ru

The core transformation is catalyzed by PDH, specifically from the thermophilic bacterium Thermoactinomyces intermedius, which has been selected for its high stability and favorable substrate specificity. sci-hub.ruthieme-connect.deplos.org The mechanism proceeds via the stereospecific addition of an amine group from ammonia (B1221849) and a hydride from the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) across the keto group of the substrate. sci-hub.ru This enzymatic step is responsible for establishing the chiral center at the α-carbon, yielding the (S)-enantiomer with high fidelity. plos.orgunipd.it

A critical component of this process is the continuous regeneration of the expensive NADH cofactor, which is oxidized to NAD+ during the amination. sci-hub.ru This is achieved through a coupled reaction catalyzed by Formate Dehydrogenase (FDH), often sourced from Candida boidinii or expressed endogenously in host systems like Pichia pastoris. researchgate.netsci-hub.ru FDH catalyzes the oxidation of formate to carbon dioxide, a reaction that concurrently reduces NAD+ back to NADH, allowing it to participate in another round of amination. sci-hub.rufrontiersin.org This cofactor recycling system makes the process economically viable for large-scale production. plos.org

Research has shown that while other dehydrogenases, such as those for glutamate, alanine, and leucine (B10760876), can catalyze the reaction, they are significantly less effective than PDH from T. intermedius. sci-hub.ru To optimize production, the genes for T. intermedius PDH have been cloned and overexpressed in more manageable industrial host organisms like Escherichia coli and Pichia pastoris. nih.govresearchgate.net In a particularly efficient "third-generation" process, a single P. pastoris strain was engineered to express the recombinant PDH while also providing the endogenous FDH, streamlining the production of both necessary enzymes. sci-hub.ru

Table 1: Comparison of Dehydrogenases for Allysine (B42369) Ethylene Acetal Synthesis

| Enzyme | Source Organism | Relative Effectiveness | Key Features |

|---|---|---|---|

| Phenylalanine Dehydrogenase (PDH) | Thermoactinomyces intermedius | Very High | High thermostability and specificity; used in large-scale industrial synthesis. sci-hub.ruplos.org |

| Phenylalanine Dehydrogenase (PDH) | Sporosarcina species | Moderate | Less effective than T. intermedius PDH for this specific substrate. sci-hub.ru |

| Leucine Dehydrogenase | Not specified | Low | Demonstrates some activity but is not preferred for this synthesis. sci-hub.ru |

| Alanine Dehydrogenase | Not specified | Low | Considered less effective for the reductive amination of the keto-acid precursor. sci-hub.ru |

| Glutamate Dehydrogenase | Not specified | Very Low | The least effective among the tested dehydrogenases for this transformation. sci-hub.ru |

Stereoselectivity and Diastereoselectivity in Chemical and Chemoenzymatic Transformations

The control of stereochemistry is paramount in the synthesis of Boc-L-allysine ethylene acetal, as biological activity is typically dependent on a single enantiomer. The chemoenzymatic route employing Phenylalanine Dehydrogenase (PDH) is the cornerstone of this stereocontrol.

The PDH from Thermoactinomyces intermedius exhibits exceptional stereoselectivity, exclusively producing the (S)-enantiomer, L-allysine ethylene acetal. unipd.it This reductive amination process consistently achieves an enantiomeric excess (e.e.) of greater than 98%. sci-hub.ru The high fidelity of the enzyme ensures that the product is optically pure, obviating the need for subsequent chiral resolution steps. The enzyme's active site architecture precisely orients the planar α-keto acid substrate, allowing the hydride transfer from NADH to occur on only one face, thus dictating the absolute configuration of the newly formed stereocenter. plos.org

An alternative, though less direct, chemoenzymatic method for achieving high stereoselectivity is through kinetic resolution. One such reported pathway involves the use of an amino acylase. buse.ac.zwcsu.edu.au In this approach, a racemic mixture of an N-acetylated allysine ethylene acetal is subjected to an L-stereospecific acylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unreacted. The resulting free L-amino acid and the acetylated D-amino acid can then be separated, yielding the desired (S)-enantiomer with high optical purity. This method, while effective, is a resolution process rather than an asymmetric synthesis and is therefore inherently limited to a maximum theoretical yield of 50%.

Table 2: Stereoselectivity in the Synthesis of (S)-Allysine Ethylene Acetal

| Method | Key Reagent/Enzyme | Transformation Type | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Enzymatic Reductive Amination | Phenylalanine Dehydrogenase (T. intermedius) | Asymmetric Synthesis | >98% sci-hub.ru |

| Enzymatic Kinetic Resolution | Amino Acylase | Resolution of Racemate | High (specific value not detailed in sources) buse.ac.zwcsu.edu.au |

Diastereoselectivity is not a factor in the primary synthesis of the amino acid itself, as only one chiral center is formed. However, it becomes critical in subsequent transformations where the chiral scaffold of this compound is used to direct the formation of new stereocenters in more complex molecules.

Kinetic Studies of Key Synthetic Steps

While detailed kinetic parameters such as Michaelis-Menten constants (K_m) for the specific substrate 2-oxo-5-(1,3-dioxolan-2-yl)-pentanoic acid are not extensively reported in the available literature, process data from scaled-up syntheses provide practical insights into the reaction kinetics. The specific activity of PDH from T. intermedius towards this keto acid was noted to be 16% of its activity towards its standard substrate, phenylpyruvate. thieme-connect.de

Kinetic performance has been demonstrated through the successful execution of large-scale batches. In one generation of the process, which utilized heat-dried recombinant E. coli for PDH and Candida boidinii for FDH, a total of 197 kg of L-allysine ethylene acetal was produced over three batches. sci-hub.ru These reactions were run at a 5% concentration of the keto acid substrate, achieving an average molar yield of 91%. researchgate.net

In another process for a related intermediate, a reaction was reported to be complete in approximately 3 hours with a high substrate input of 100 g/L, showcasing the efficiency of the enzymatic system under optimized conditions. nih.gov The development of the manufacturing process has seen progressive improvements, moving from using wild-type cells to recombinant organisms, which enhanced yield and scalability. The initial process using heat-dried T. intermedius cells yielded an average of 84 M%, while the subsequent process using recombinant E. coli improved the average yield to 91 M%. sci-hub.ru

Table 3: Process Performance of L-Allysine Ethylene Acetal Synthesis

| Process Generation | PDH Source | FDH Source | Substrate Conc. | Average Yield | Total Production Scale |

|---|---|---|---|---|---|

| First Generation | Heat-dried T. intermedius cells | Heat-dried C. boidinii | Not specified | 84 M% | Lab/Pilot Scale |

| Second Generation | Recombinant E. coli | Heat-dried C. boidinii | 5% (w/v) | 91 M% | 197 kg (in 3 batches) sci-hub.ru |

| Third Generation | Recombinant P. pastoris | Endogenous (from P. pastoris) | Not specified | >98% e.e. achieved | Demonstrated Feasibility |

Regiochemical Control in Functional Group Manipulations

Regiochemical control is a fundamental aspect of the synthetic strategy for this compound, primarily achieved through the use of a protecting group. The molecule's side chain contains a latent aldehyde functionality which, if left unprotected, would be susceptible to reaction under the conditions used for the α-amino acid synthesis.

The ethylene acetal group serves as a robust protecting group for the side-chain aldehyde. This protection is the key to the regiochemical control of the entire synthesis. By masking the highly reactive aldehyde, it ensures that the enzymatic reductive amination occurs exclusively at the desired position: the α-keto group. This prevents potential side reactions, such as intramolecular cyclization or polymerization, that could occur with a free aldehyde.

The stability of the ethylene acetal to the aqueous, near-neutral pH conditions of the enzymatic reaction is critical. Once the chiral α-amino acid has been formed and protected (e.g., with a Boc group), the ethylene acetal can be selectively removed under acidic conditions to unmask the aldehyde. This allows the aldehyde to be used in subsequent, specific chemical transformations, such as reductive aminations or aldol (B89426) reactions, in the construction of more complex target molecules. The use of this protecting group is therefore a deliberate and essential tactic for directing reactivity and achieving the desired chemical outcome.

Derivatives, Analogues, and Modified Structures of Boc L Allysine Ethylene Acetal

Modifications of the Amino Protective Group (e.g., Fmoc, Cbz)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids. However, different synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), often necessitate the use of alternative protecting groups with orthogonal deprotection conditions. The two most common alternatives to Boc are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the benzyloxycarbonyl (Cbz or Z) groups.

Fmoc-L-allysine ethylene (B1197577) acetal (B89532) is a commercially available derivative that is extensively used in Fmoc-based SPPS. The Fmoc group is base-labile and is typically removed under mild conditions using a solution of piperidine (B6355638) in an organic solvent. This orthogonality to the acid-labile Boc group and other acid-labile side-chain protecting groups allows for selective deprotection and peptide chain elongation.

Cbz-L-allysine ethylene acetal , while less common in solid-phase applications, is a valuable derivative for solution-phase peptide synthesis. The Cbz group is typically removed by catalytic hydrogenation, conditions that are orthogonal to both acid- and base-labile protecting groups. The synthesis of Cbz-protected lysine (B10760008) derivatives is a well-established process, and a similar approach can be applied to L-allysine ethylene acetal. This involves the reaction of L-allysine ethylene acetal with benzyl (B1604629) chloroformate under basic conditions.

| Protective Group | Chemical Name | Deprotection Conditions | Primary Application |

| Boc | tert-Butyloxycarbonyl | Strong acids (e.g., TFA) | Boc-based SPPS, solution-phase synthesis |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., piperidine) | Fmoc-based SPPS |

| Cbz (Z) | Benzyloxycarbonyl | Catalytic hydrogenation | Solution-phase synthesis |

Variations of the Acetal Protecting Group

The ethylene acetal is a robust protecting group for the aldehyde functionality of the allysine (B42369) side chain, stable to a wide range of reaction conditions encountered in peptide synthesis. However, the development of derivatives with alternative acetal protecting groups can offer advantages in terms of stability, cleavage conditions, and steric properties.

While specific examples for Boc-L-allysine with varied acetal groups are not extensively documented in the literature, the principles of acetal chemistry allow for the preparation of such derivatives. For instance, using diols other than ethylene glycol during the protection of the allysine side chain would yield different acetal structures.

Potential alternative acetal protecting groups could include:

Propylene (B89431) acetal: Formed from propane-1,3-diol, this six-membered ring may offer different conformational properties.

Dimethyl acetal: An acyclic acetal that might be more readily cleaved under milder acidic conditions compared to the cyclic ethylene acetal.

Benzylidene acetal: This protecting group can be cleaved under hydrogenolytic conditions, offering an additional orthogonal deprotection strategy.

The choice of the acetal protecting group would be dictated by the specific requirements of the synthetic route, including the need for differential stability towards other protecting groups present in the molecule.

Side-Chain Modifications and Diversification Strategies for Enhanced Utility

The protected aldehyde functionality in Boc-L-allysine ethylene acetal serves as a versatile handle for a multitude of side-chain modifications and diversification strategies. After deprotection of the acetal to reveal the reactive aldehyde, a rich variety of chemical transformations can be employed to introduce diverse functional groups, labels, or cross-linking moieties.

Key Diversification Strategies:

Reductive Amination: The aldehyde can react with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine linkage. This allows for the coupling of various amine-containing molecules, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains.

Oxime and Hydrazone Formation: Reaction of the aldehyde with hydroxylamines or hydrazines leads to the formation of stable oxime and hydrazone linkages, respectively. These reactions are highly efficient and proceed under mild conditions, making them suitable for bioconjugation.

Wittig Reaction: The Wittig reaction and its variants can be used to convert the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds with various substituents.

Aldol (B89426) and Related Carbon-Carbon Bond Forming Reactions: The aldehyde can participate in aldol reactions to form β-hydroxy carbonyl compounds, extending the carbon skeleton of the side chain.

These strategies enable the synthesis of peptides and other molecules with tailored properties, such as improved stability, altered pharmacokinetic profiles, or the ability to participate in specific molecular interactions.

Synthesis of Isotopically Labeled Analogues for Mechanistic or Tracer Studies

Isotopically labeled analogues of this compound are invaluable tools for a range of scientific investigations, including mechanistic studies of enzyme-catalyzed reactions, metabolic tracer studies, and as internal standards in mass spectrometry-based quantification. The most common stable isotopes incorporated are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

The synthesis of these labeled compounds can be achieved through several approaches:

Deuterium Labeling: Deuterium atoms can be introduced at various positions in the molecule. For example, using deuterated reagents during the synthesis of the allysine precursor can lead to labeling of the carbon backbone. Reductive amination of the deprotected aldehyde in the presence of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), would specifically label the carbon adjacent to the newly formed amine.

Carbon-13 Labeling: The introduction of ¹³C can be accomplished by using ¹³C-labeled starting materials in the chemical synthesis of the allysine core structure. For instance, using potassium cyanide-¹³C (K¹³CN) in a synthetic route that builds the carbon skeleton would result in a ¹³C-labeled side chain.

The specific position and type of isotopic label are chosen based on the intended application. For example, in NMR-based structural studies, uniform or selective ¹³C labeling can provide valuable information on protein conformation and dynamics.

| Isotope | Common Precursor/Reagent | Potential Labeled Position(s) | Application |

| Deuterium (²H) | Deuterated solvents, NaBD₄ | Backbone, side chain | Mechanistic studies, metabolic tracing, mass spectrometry |

| Carbon-13 (¹³C) | K¹³CN, ¹³C-labeled building blocks | Carbonyl carbon, backbone, side chain | NMR structural studies, metabolic flux analysis |

Analytical and Characterization Techniques in Research Contexts for Boc L Allysine Ethylene Acetal

Spectroscopic Analysis in Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry)

Spectroscopic techniques are indispensable for the detailed structural determination of Boc-L-allysine ethylene (B1197577) acetal (B89532).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides granular insight into the molecular framework by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: In a typical ¹H NMR spectrum of Boc-L-allysine ethylene acetal, distinct signals corresponding to the various protons in the molecule can be observed. The protons of the tert-butoxycarbonyl (Boc) protecting group usually appear as a singlet at approximately 1.44 ppm. The protons of the ethylene acetal group present as a multiplet around 3.71-3.90 ppm. The α-proton of the amino acid typically resonates around 3.88 ppm, while the protons of the aliphatic side chain appear as multiplets in the region of 1.18-1.71 ppm. psu.educhemicalbook.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data. Key signals include the carbonyl carbon of the Boc group, the carbons of the ethylene acetal, the α-carbon of the amino acid, and the carbons of the aliphatic side chain, each appearing at characteristic chemical shifts. psu.edugoogle.com For instance, the acetal carbon can be observed around 103.7 ppm, and the carbons of the dioxolane ring at approximately 64.4 ppm. psu.edu

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. These include stretching vibrations for the N-H bond of the carbamate (B1207046), the C=O of the carbamate and the carboxylic acid, and the C-O bonds of the acetal and ester functionalities. sigmaaldrich.comnist.gov

Mass Spectrometry (MS) serves to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure. Techniques like High-Resolution Mass Spectrometry (HR-MS) can provide highly accurate mass measurements, confirming the elemental composition. psu.eduru.nl For example, the protonated molecule [M+H]⁺ can be detected to verify the molecular weight. psu.edu

| Proton Assignment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Boc group (9H, singlet) | ~1.44 | chemicalbook.com |

| Aliphatic side chain (CH₂)n | 1.18 - 1.71 (multiplets) | psu.edu |

| Ethylene acetal (4H, multiplet) | 3.71 - 3.90 | psu.edu |

| α-CH | ~3.88 | chemicalbook.com |

| Carbon Assignment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Acetal Carbon (CH) | 103.7 | psu.edu |

| Dioxolane Carbons (OCH₂) | 64.4 | psu.edu |

| α-Carbon | 57.4 | psu.edu |

| Boc Carbonyl Carbon (C=O) | ~177.2 | psu.edu |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography (HPLC), Chiral HPLC)

Chromatographic techniques are essential for assessing the purity and stereochemical integrity of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the chemical purity of the compound. By employing a suitable stationary phase (e.g., C18 column) and mobile phase, HPLC can separate the target compound from any impurities, starting materials, or byproducts. The purity is typically reported as a percentage based on the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is specifically used to determine the enantiomeric excess (e.e.) of the L-enantiomer. This is particularly crucial in pharmaceutical applications where only one enantiomer may be biologically active. Chiral HPLC utilizes a chiral stationary phase that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. This technique is critical in validating the stereoselectivity of synthetic routes, such as those employing enzymatic resolutions. psu.eduresearchgate.netnih.gov For instance, in the enzymatic synthesis of (S)-allysine ethylene acetal, chiral HPLC is used to confirm that the enantiomeric excess is greater than 98%. nih.govmdpi.com

| Technique | Purpose | Key Finding/Application | Reference |

|---|---|---|---|

| HPLC | Purity Assessment | Assay of ≥98.0% purity for Fmoc-allysine ethylene acetal. | sigmaaldrich.com |

| Chiral HPLC | Enantiomeric Excess (e.e.) Determination | Confirmed e.e. of >98% for (S)-allysine ethylene acetal in enzymatic synthesis. | nih.govmdpi.com |

| Thin Layer Chromatography (TLC) | Purity Assessment | Assay of ≥98% purity for L-Allysine ethylene acetal. | sigmaaldrich.com |

Advanced Characterization for Reaction Monitoring and Product Validation

Beyond routine analysis, advanced characterization methods are employed to monitor the progress of reactions involving this compound and to validate the final product. For example, in syntheses such as cross-metathesis reactions to create functionalized amino acids, techniques like Gas Chromatography (GC) or ¹H NMR can be used to determine the yield of the reaction. psu.edu

In the context of its use in peptide synthesis, the final peptide product containing the allysine (B42369) residue (after deprotection) is often characterized by a combination of HPLC for purification and mass spectrometry to confirm the correct mass of the synthesized peptide. sigmaaldrich-jp.com The unique reactivity of the deprotected aldehyde can lead to various cyclic or modified peptide structures, the validation of which requires thorough spectroscopic analysis. sigmaaldrich-jp.com

Furthermore, enzymatic syntheses of L-allysine ethylene acetal are monitored to ensure high conversion rates and yields. researchgate.netresearchgate.net The validation of the final product in such large-scale productions involves a combination of the analytical methods described above to ensure it meets the required specifications for purity and enantiomeric excess before being used in subsequent applications, such as the synthesis of pharmaceuticals. mdpi.comresearchgate.net

Computational Studies and Theoretical Chemistry Applied to Boc L Allysine Ethylene Acetal

Molecular Modeling of Synthesis Intermediates and Transition States

A review of publicly available scientific literature and research databases indicates a notable gap in the molecular modeling of chemical synthesis intermediates and transition states for Boc-L-allysine ethylene (B1197577) acetal (B89532). While the chemical synthesis of this compound is established, detailed computational studies elucidating the step-by-step reaction mechanisms, characterizing the geometries of intermediates, and calculating the energy profiles of transition states appear to be limited or not widely published. Such studies would be beneficial for optimizing reaction conditions, improving yields, and understanding the stereochemical outcomes of its chemical synthesis routes.

Quantum Chemical Calculations of Reactivity and Selectivity Profiles

Similarly, there is a lack of specific research focused on the quantum chemical calculations of the reactivity and selectivity profiles of Boc-L-allysine ethylene acetal in the context of its chemical synthesis. Quantum calculations, such as Density Functional Theory (DFT), could provide deep understanding of its electronic structure, orbital energies, and how it interacts with various reagents. These calculations would be instrumental in predicting its reactivity towards different chemical transformations and in explaining the diastereoselectivity or enantioselectivity observed in its synthesis, for instance, in reactions like the Pudovik and Horner-Wadsworth-Emmons reactions mentioned in broader synthetic contexts. researchgate.net

Enzyme-Substrate Docking and Molecular Dynamics Simulations in Biocatalytic Contexts

In contrast to its chemical synthesis, the biocatalytic production of L-allysine ethylene acetal, the deprotected form of this compound, has been a subject of considerable investigation, with computational studies playing a supportive role. The primary enzyme utilized for this transformation is Phenylalanine Dehydrogenase (PDH), particularly from the thermophilic bacterium Thermoactinomyces intermedius. researchgate.netmdpi.comresearchgate.netnih.gov This enzyme catalyzes the reductive amination of the corresponding keto acid, 2-oxo-5-(1,3-dioxolan-2-yl)pentanoic acid, to produce the desired (S)-enantiomer with high yield and excellent enantiomeric excess. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations are a powerful tool for studying the structure-function relationship of enzymes in different environments, such as in the presence of organic solvents which can be challenging for enzyme stability and activity. nih.gov While specific MD simulation studies detailing the binding of this compound's precursor to PDH are not extensively detailed in the public domain, the successful and large-scale industrial production of (S)-allysine ethylene acetal implies a deep, albeit potentially proprietary, understanding of the enzyme-substrate interactions. mdpi.comresearchgate.net The synthesis of kilogram quantities of this chiral intermediate for the production of the antihypertensive drug Omapatrilat underscores the efficiency of this biocatalytic route. researchgate.net

The general approach for such a computational study would involve:

Homology Modeling: If the crystal structure of the exact PDH from Thermoactinomyces intermedius is unavailable, a model of the enzyme would be built based on the known structures of related dehydrogenases.

Molecular Docking: The substrate, 2-oxo-5-(1,3-dioxolan-2-yl)pentanoic acid, would be docked into the active site of the PDH model. This would predict the most likely binding poses and interactions that are crucial for catalysis. Key interactions would likely involve the cofactor NADH and specific amino acid residues in the active site that are responsible for substrate recognition and the stereospecific hydride transfer.

Molecular Dynamics (MD) Simulations: The docked enzyme-substrate complex would then be subjected to MD simulations. These simulations model the movement of atoms over time, providing insights into the stability of the binding pose, the flexibility of the enzyme, and the role of water molecules in the active site. Such simulations can help rationalize the high enantioselectivity observed in the enzymatic reaction. researchgate.net

The table below summarizes the key aspects of the biocatalytic synthesis where computational studies are applicable.

| Computational Aspect | Application to this compound Synthesis | Key Findings/Implications |

| Enzyme Selection | Phenylalanine Dehydrogenase (PDH) from Thermoactinomyces intermedius is highly effective. researchgate.netresearchgate.net | High yield (>94%) and enantiomeric excess (>98%) are achieved. researchgate.net |

| Substrate Binding | The keto acid precursor binds to the PDH active site with the cofactor NADH. mdpi.com | The specific binding orientation dictates the stereochemical outcome of the reductive amination. |

| Process Scale-up | The enzymatic process has been successfully scaled up for industrial production. mdpi.comresearchgate.net | Demonstrates the robustness and efficiency of the biocatalytic method. |

Industrial Scale Up and Process Intensification for Boc L Allysine Ethylene Acetal Synthesis

Optimization of Biocatalytic Processes for Large-Scale Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amino acids, offering high selectivity and milder reaction conditions compared to traditional chemical methods. For the production of the related compound, (S)-allysine ethylene (B1197577) acetal (B89532), biocatalytic reductive amination has been successfully implemented and scaled. researchgate.netnih.gov This process serves as a strong model for the potential large-scale biocatalytic production of its Boc-protected counterpart.

The synthesis involves the reductive amination of the precursor, 2-keto-5-(1,3-dioxolan-2-yl)pentanoic acid, utilizing an amino acid dehydrogenase. researchgate.net Phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius has proven particularly effective for this transformation. researchgate.netnih.govmdpi.com The reaction is dependent on the cofactor NADH, which is consumed in the process. For industrial-scale feasibility, in-situ regeneration of NADH is critical. This is typically achieved by coupling the primary reaction with a secondary one, such as the oxidation of formate (B1220265) to carbon dioxide, catalyzed by formate dehydrogenase (FDH). researchgate.netmdpi.com

Initial scale-up efforts used heat-dried recombinant E. coli as a source of PDH and heat-dried Candida boidinii as a source of FDH, achieving a 91% yield and 98% enantiomeric excess (e.e.). researchgate.net A significant process intensification was achieved by developing a single whole-cell biocatalyst. Researchers successfully expressed the T. intermedius PDH gene in Pichia pastoris, a yeast species that also contains an endogenous, methanol-inducible FDH. nih.govmdpi.com This "designer cell" approach simplifies the process by combining both necessary enzymes in a single microorganism, reducing operational complexity and cost. unipd.it This optimized whole-cell biocatalyst system was used to produce 197 kg of (S)-allysine ethylene acetal in 1,600-L batches, demonstrating its industrial viability. nih.govmdpi.com

Another biocatalytic strategy involves the enzymatic resolution of a racemic mixture of D,L-allysine ethylene acetal. epo.org This method uses a D-amino acid oxidase to selectively oxidize the D-enantiomer, allowing for the isolation of the desired L-enantiomer. epo.org While effective, reductive amination from a prochiral keto-acid is often preferred as it is an asymmetric synthesis rather than a resolution, potentially offering a higher theoretical yield.

| Parameter | Strategy 1: Separate E. coli (PDH) and C. boidinii (FDH) | Strategy 2: Engineered Pichia pastoris (PDH and endogenous FDH) |

|---|---|---|

| Biocatalyst | Two separate whole-cell systems | Single whole-cell system |

| Key Enzymes | Phenylalanine Dehydrogenase (PDH), Formate Dehydrogenase (FDH) | Recombinant PDH, Endogenous FDH |

| Yield | 91% | 91% |

| Enantiomeric Excess (e.e.) | >98% | >98% |

| Scale | Scaled-up process | 197 kg produced in 1,600-L batches |

| Process Complexity | Higher (requires two separate cell preparations) | Lower (single fermentation) |

Reactor Design and Process Economics in Industrial Applications

The transition from laboratory to industrial production of Boc-L-allysine ethylene acetal requires careful consideration of reactor design and process economics. The choice of reactor significantly impacts efficiency, scalability, and cost.

For the biocatalytic processes described, large-scale production has been demonstrated using conventional stirred-tank reactors (STRs), specifically in 1,600-L batches for the synthesis of the un-protected analogue. nih.govmdpi.com STRs are widely used in the fermentation industry and are well-suited for whole-cell biocatalysis, as they allow for effective mixing, aeration, and temperature control, which are crucial for maintaining catalyst viability and reaction rates. dokumen.pub

However, the field is moving towards continuous manufacturing to enhance efficiency. Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs) and packed-bed reactors (PBRs), offer several advantages over batch processing. unimi.ituzh.ch These include improved process control, higher volumetric productivity, and safer operating conditions. uzh.ch For biocatalytic reactions, immobilizing the enzyme or whole cells in a PBR can facilitate catalyst recycling and simplify downstream processing, thereby reducing costs. dokumen.pub

| Factor | Batch Reactor (e.g., Stirred-Tank Reactor) | Continuous Flow Reactor (e.g., Packed-Bed Reactor) |

|---|---|---|

| Mode of Operation | Discontinuous; fixed volume per run | Continuous; steady-state operation |

| Process Control | Variable conditions over batch time | Precise control over temperature, residence time |

| Catalyst Use | Often free cells/enzymes in suspension | Immobilized catalyst allows for easy reuse |

| Productivity | Lower volumetric productivity due to downtime | Higher volumetric productivity |

| Economic Drivers | - High cost of specialty raw materials

| - Reduced operational costs

|

| Current Application | Demonstrated at 1,600-L scale for allysine (B42369) ethylene acetal synthesis nih.govmdpi.com | Emerging technology for amino acid synthesis unimi.ituzh.ch |

Application of Green Chemistry Principles in Scaled-Up Synthesis

The industrial synthesis of pharmaceuticals and their intermediates is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and improve process safety. The scaled-up synthesis of this compound can incorporate several of these principles.

The foremost application of green chemistry in this context is the use of biocatalysis . scribd.com Enzymes operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, thereby avoiding the use of hazardous reagents, toxic metal catalysts, and harsh conditions often associated with traditional organic synthesis. unipd.it The high stereoselectivity of enzymes like PDH eliminates the need for chiral auxiliaries or subsequent resolution steps, which generate waste. researchgate.net

Another key principle is the use of safer solvents . The biocatalytic reductive amination of the allysine precursor is performed in water, the greenest solvent. scribd.com This contrasts sharply with many conventional peptide and amino acid syntheses that rely on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Research into alternative, greener solvents like propylene (B89431) carbonate has also shown promise for peptide coupling reactions. rsc.org

Waste prevention is a central tenet of green chemistry. The development of a whole-cell catalyst that regenerates its own cofactor internally is a prime example of process intensification that also minimizes waste. nih.govmdpi.com It avoids the stoichiometric use and subsequent disposal of reducing agents and cofactors. Furthermore, continuous processing with immobilized catalysts can significantly reduce waste streams by enabling catalyst recycling and minimizing solvent usage during purification. advancedchemtech.com Mechanochemical methods, such as ball-milling, represent an emerging solvent-free approach for the synthesis of protected amino acids, further advancing green chemistry goals by eliminating solvent waste entirely. acs.org

Emerging Research Directions and Future Perspectives in Boc L Allysine Ethylene Acetal Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of Boc-L-allysine ethylene (B1197577) acetal (B89532) has traditionally involved multi-step chemical processes. However, the increasing demand for greener and more efficient chemical manufacturing has spurred the development of novel and sustainable synthetic methodologies. A prominent advancement in this area is the use of enzymatic and chemoenzymatic strategies.

A highly effective sustainable method involves the reductive amination of the precursor, 2-oxo-5-(1,3-dioxolan-2-yl)pentanoic acid, using engineered enzymes. nih.gov Research has demonstrated the use of phenylalanine dehydrogenase (PDH) from organisms like Thermoactinomyces intermedius. nih.govmdpi.com This biocatalytic approach offers several advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure in aqueous media), and reduced environmental impact. nih.gov

The enzymatic process often employs a cofactor regeneration system. For instance, the NADH required by PDH can be regenerated in situ using a second enzyme like formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide. mdpi.com This dual-enzyme system, sometimes housed within a single recombinant microorganism like E. coli or Pichia pastoris, allows for the efficient, large-scale production of (S)-allysine ethylene acetal with high yields and excellent enantiomeric excess. mdpi.comfrontiersin.org Large-scale batches have successfully produced hundreds of kilograms of the product with yields over 90% and an enantiomeric excess greater than 98%. mdpi.com

Another approach involves a Strecker reaction on the corresponding aldehyde, followed by enzymatic resolution to selectively hydrolyze the desired (S)-enantiomer, facilitating easy separation from the undesired enantiomer. dokumen.pub These biocatalytic and chemoenzymatic routes represent a significant step towards more sustainable and economically viable production of this key building block.

| Methodology | Key Reagents/Catalysts | Key Advantages | Reported Yield / Purity | Reference |

|---|---|---|---|---|

| Enzymatic Reductive Amination | Phenylalanine Dehydrogenase (PDH), Formate Dehydrogenase (FDH) for NADH regeneration | High enantioselectivity, mild aqueous conditions, sustainable, scalable. | >90% yield, >98% e.e. | mdpi.com |

| Chemoenzymatic Synthesis | Strecker reaction followed by enzymatic resolution (e.g., using L-acylase). | High enantiomeric purity through selective hydrolysis. | High enantiomeric separation. | dokumen.pub |

| Traditional Chemical Synthesis | Multi-step process, may involve Grignard reagents, oxidations, and protecting group manipulations. | Well-established routes. | Variable yields, potential for racemization. | rsc.orgacs.org |

Exploration of New Applications in Medicinal Chemistry beyond Current Scope